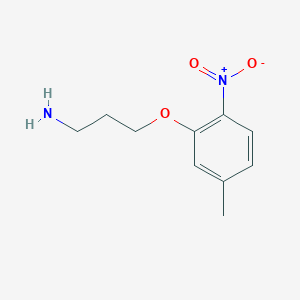
2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C7H9NO3 It is known for its unique structure, which includes an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an oxoacetic acid moiety at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid typically involves the formation of the isoxazole ring followed by the introduction of the oxoacetic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylisoxazole with chloroacetic acid in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The isoxazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The isoxazole ring and oxoacetic acid moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring but lacks the oxoacetic acid group.
4-Phenylisoxazole: Contains a phenyl group instead of the oxoacetic acid moiety.
Isoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the oxoacetic acid.
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid is unique due to the presence of both the isoxazole ring and the oxoacetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-5(4(2)12-8-3)6(9)7(10)11/h1-2H3,(H,10,11) |
InChIキー |
MOKXOGKIFNCMDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





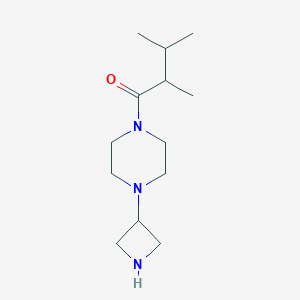

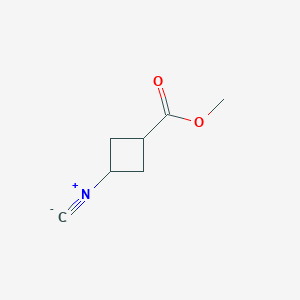
![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
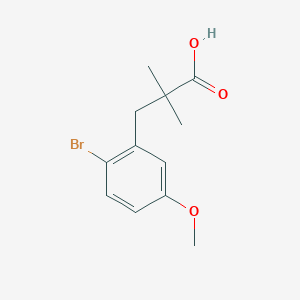
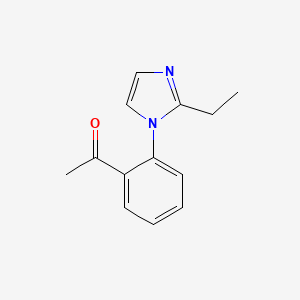


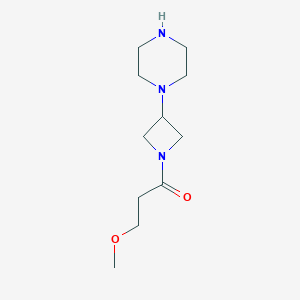
![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
